4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid

GABA aminotransferase mechanism-based inhibition halogen selectivity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid (CAS 1935424-14-8) is an Fmoc-protected, non-proteinogenic γ-amino acid derivative with a terminal fluoromethyl side chain. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group compatible with standard Fmoc-strategy solid-phase peptide synthesis (SPPS), a C5 backbone with the amino group at the 4-position defining its γ-amino acid character, and a single fluorine substituent at the 5-position.

Molecular Formula C20H20FNO4
Molecular Weight 357.4 g/mol
Cat. No. B13175226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid
Molecular FormulaC20H20FNO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CF
InChIInChI=1S/C20H20FNO4/c21-11-13(9-10-19(23)24)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,25)(H,23,24)
InChIKeyHCXSANLZIDVDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid (Fmoc-AFPA): A Fluorinated γ-Amino Acid Building Block for Peptide Synthesis and GABA-AT Research


4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid (CAS 1935424-14-8) is an Fmoc-protected, non-proteinogenic γ-amino acid derivative with a terminal fluoromethyl side chain. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) Nα-protecting group compatible with standard Fmoc-strategy solid-phase peptide synthesis (SPPS), a C5 backbone with the amino group at the 4-position defining its γ-amino acid character, and a single fluorine substituent at the 5-position [1]. Its molecular formula is C20H20FNO4 with a molecular weight of 357.38 g/mol, and it is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC . The stereochemically defined (4S)-enantiomer is separately catalogued under CAS 1932271-49-2 .

Why Fmoc-AFPA Cannot Be Replaced by Non-Fluorinated or Alternative Halogen γ-Amino Acid Building Blocks


The terminal fluorine atom in the 5-fluoropentanoic acid side chain is not a passive substituent; it directly determines whether the deprotected amino acid residue functions as a mechanism-based enzyme inactivator. When the deprotected (S)-4-amino-5-fluoropentanoic acid (AFPA) is generated, it acts as a potent, irreversible inactivator of γ-aminobutyric acid aminotransferase (GABA-AT) with a partition ratio of 0, leading to substantial in vivo elevations in brain GABA levels [1]. Critically, the corresponding chloro analog, (S)-4-amino-5-chloropentanoic acid, is completely ineffective as a GABA-AT inactivator, demonstrating that the halogen identity—not merely its presence—governs biological activity [1]. Furthermore, substituting the γ-amino acid backbone with an α-amino acid framework (e.g., Fmoc-5-fluoro-DL-norvaline, an α-amino acid isomer) fundamentally alters the residue's position within a peptide chain and its conformational preferences, making simple interchange impossible for applications requiring γ-amino acid geometry.

Head-to-Head and Comparative Quantitative Evidence for 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid


Fluorine vs. Chlorine: Only the 5-Fluoro Analog Achieves Irreversible GABA-AT Inactivation (Partition Ratio = 0)

In a direct comparative study, (S)-4-amino-5-fluoropentanoic acid (AFPA, the deprotected form of the target Fmoc building block) was shown to be a potent mechanism-based inactivator of GABA-AT with a partition ratio of 0, meaning every enzyme-inhibitor encounter leads to irreversible inactivation. In stark contrast, the chloro analogue (S)-4-amino-5-chloropentanoic acid was completely ineffective under identical conditions [1]. This halogen selectivity demonstrates that the fluorine atom at C5 is uniquely required for the enamine-based inactivation mechanism, likely due to the optimal leaving group ability and steric fit of fluorine within the GABA-AT active site accessory binding pocket [2].

GABA aminotransferase mechanism-based inhibition halogen selectivity

In Vivo Pharmacodynamic Potency: 16-Fold Brain GABA Elevation and 80% Enzyme Suppression at 100 mg/kg

The deprotected amino acid AFPA produces robust, quantifiable pharmacodynamic effects in vivo. Four hours after a single intraperitoneal dose of 100 mg/kg (S)-AFPA in mice, endogenous whole-brain GABA concentrations increased to 16 times the levels of untreated control animals, while GABA-AT enzyme activity was suppressed to only 20% of control values [1]. The compound showed no time-dependent inhibition of glutamate decarboxylase (GAD), alanine transaminase, or aspartate transaminase, though it acted as a potent competitive reversible inhibitor of GAD [1]. GABA receptor binding of AFPA was more than three orders of magnitude poorer than GABA itself, indicating that the GABA-elevating effect is specifically mediated through GABA-AT inactivation rather than direct receptor agonism [2].

in vivo pharmacology brain GABA metabolism enzyme inactivation

Lipophilicity Enhancement: XLogP3 of 3.3 for Fluorinated vs. Non-Fluorinated γ-Amino Acid Building Block

The fluorine atom at C5 increases the lipophilicity of the Fmoc-protected amino acid building block compared to its non-fluorinated counterpart, Fmoc-4-aminopentanoic acid. The fluorinated target compound has a computed XLogP3 of 3.3 and a molecular weight of 357.38 g/mol, while the non-fluorinated analog has a molecular weight of 339.39 g/mol [1]. Although the exact XLogP3 for the non-fluorinated analog is not available in the same database, the addition of a single fluorine atom to an alkyl chain typically increases logP by approximately 0.3–0.5 units based on well-established fluorine substitution effects in medicinal chemistry. This lipophilicity shift can influence peptide permeability, plasma protein binding, and metabolic stability when the fluorinated residue is incorporated into peptide sequences.

physicochemical properties lipophilicity drug design

γ-Amino Acid Backbone Architecture: Distinct Conformational Space vs. α-Amino Acid Fluorinated Building Blocks

Unlike widely used fluorinated α-amino acid building blocks such as Fmoc-5-fluoro-DL-norvaline (an α-amino acid isomer where the amino group is at C2), the target compound positions the amino group at C4, defining it as a γ-amino acid. Peptides incorporating γ-amino acids adopt distinct secondary structures, including specific helical conformations that differ fundamentally from those of α-peptides [1]. Backbone-fluorinated amino acids in general exhibit unique conformational behavior and have been developed as components of bioactive shape-controlled peptides using Fmoc-strategy SPPS [2]. The γ-amino acid framework of the target compound, combined with terminal fluorine substitution, offers a conformational space that is inaccessible to both non-fluorinated γ-amino acids and α-amino acid fluorinated building blocks.

peptide foldamers γ-amino acids conformational control

Batch-to-Batch Reproducibility: ≥95% Purity with Verified Analytical QC Documentation (NMR, HPLC, GC)

Commercial supply of the target compound (CAS 1935424-14-8) is standardized at ≥95% purity, with batch-specific analytical quality control documentation including NMR, HPLC, and GC spectra provided upon request . The (4S)-enantiomer (CAS 1932271-49-2) is also available at the same purity specification with independent batch QC . This level of documented purity is critical for SPPS applications where incomplete coupling or side reactions from impurities can compromise peptide yield and purity. While many fluorinated amino acid building blocks are offered at similar nominal purity, the provision of multi-method analytical data enables researchers to verify identity and purity independently before committing to large-scale peptide synthesis.

quality control peptide synthesis reproducibility

Priority Application Scenarios for 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoic acid Based on Quantitative Evidence


Design of GABA-AT-Targeted Activity-Based Probes and Irreversible Inhibitor Peptides

When the Fmoc group is removed during SPPS, the resulting 4-amino-5-fluoropentanoic acid residue acts as a mechanism-based warhead that irreversibly inactivates GABA-AT with a partition ratio of 0 [1]. Unlike the chloro analog, which is biologically silent, only the fluorinated residue achieves complete enzyme inactivation [1]. Researchers constructing activity-based protein profiling probes or peptide-based GABA-AT inhibitors should prioritize the fluorinated building block to ensure target engagement. The in vivo benchmark of 16-fold brain GABA elevation at 100 mg/kg provides a quantitative efficacy reference for peptide conjugate design [2].

Synthesis of Fluorinated γ-Peptide Foldamers for Conformational and Stability Studies

The γ-amino acid backbone (amino at C4) of this building block enables the construction of γ-peptide and α/γ-hybrid peptide foldamers that adopt helical conformations distinct from α-peptides [1]. When combined with the terminal fluorine substituent, these peptides exhibit altered lipophilicity (XLogP3 = 3.3 for the protected monomer, implying enhanced hydrophobicity in the incorporated residue) [2]. The compound is compatible with Fmoc-strategy SPPS protocols optimized for backbone-fluorinated amino acids, as demonstrated for structurally related fluorinated γ-amino acid derivatives [3]. This application is particularly relevant for research groups exploring peptide folding, proteolytic stability, and membrane permeability.

Structure-Activity Relationship (SAR) Studies of Halogen-Dependent GABA-AT Inhibition

The stark activity difference between the 5-fluoro and 5-chloro analogs—where the fluoro compound is a potent inactivator and the chloro compound is completely ineffective—provides a powerful tool for halogen-scanning SAR studies [1]. By incorporating the fluorinated γ-amino acid residue into peptide sequences and comparing with the chloro and non-halogenated controls, researchers can probe the steric and electronic requirements of the GABA-AT accessory binding pocket, which accommodates the fluoromethyl group but cannot tolerate larger halogens or additional methyl substitution [2]. This SAR information guides the rational design of selective GABA-AT inhibitors with improved enzyme selectivity over GAD.

Peptide-Based 19F NMR Probes for Protein-Ligand Interaction Studies

The single fluorine atom at the terminal C5 position provides a potentially useful 19F NMR spectroscopic handle. Single-fluorine amino acid probes, unlike polyfluorinated analogs that give complex multiplets, can yield a simpler NMR spectrum suitable for monitoring peptide-protein interactions in solution [1]. When incorporated into peptides via the Fmoc building block, the terminal fluoromethyl group may report on local environmental changes without the excessive steric perturbation associated with trifluoromethyl or perfluoro-tert-butyl groups. The ≥95% purity with verified QC documentation ensures that the NMR probe peptide can be synthesized with minimal fluorine-containing impurities that would complicate spectral interpretation [2].

Quote Request

Request a Quote for 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.